4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrazole ring and a piperidine ring, which are substituted with methyl and ethyl groups, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling of the Rings: The pyrazole and piperidine rings are then coupled to a pyrimidine core through nucleophilic substitution reactions. This step typically involves the use of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methylpiperidin-1-yl)pyrimidine
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-propylpiperidin-1-yl)pyrimidine
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-butylpiperidin-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperidine ring, in particular, may influence its binding affinity and selectivity for molecular targets, as well as its overall pharmacokinetic and pharmacodynamic profile.
Properties
Molecular Formula |
C16H23N5 |
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Molecular Weight |
285.39 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(2-ethylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C16H23N5/c1-4-14-7-5-6-8-20(14)15-10-16(18-11-17-15)21-13(3)9-12(2)19-21/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
UVWULDHRBQCTQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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